2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boronic ester compound with the molecular formula C20H33BO3 and a molecular weight of 332.29 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 4-(2-Ethyl-hexyloxy)-phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is employed in the study of boron-containing compounds’ biological activities.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. This interaction is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group forms a transient complex with the palladium catalyst, enabling the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with a methoxy group instead of an ethyl-hexyloxy group.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents on the phenyl ring.
Uniqueness
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is unique due to its ethyl-hexyloxy substituent, which imparts distinct physical and chemical properties. This substituent enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
2-[4-(2-ethylhexoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BO3/c1-7-9-10-16(8-2)15-22-18-13-11-17(12-14-18)21-23-19(3,4)20(5,6)24-21/h11-14,16H,7-10,15H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBGPHMLWLSONG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(CC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609019 |
Source
|
Record name | 2-{4-[(2-Ethylhexyl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251566-01-5 |
Source
|
Record name | 2-{4-[(2-Ethylhexyl)oxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.